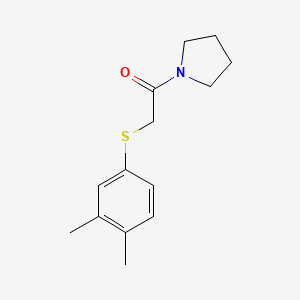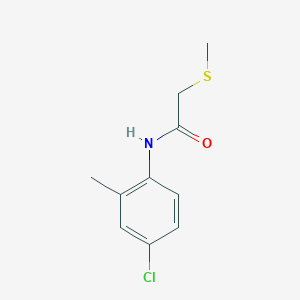
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in various physiological processes. It was first discovered in 1989 and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide exerts its effects by binding to specific receptors on the cell surface, known as PAC1 receptors. Upon binding, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide activates a signaling pathway that leads to the activation of various intracellular enzymes and the subsequent regulation of gene expression. The precise mechanism of action of N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide is still being elucidated, but it is thought to involve the modulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has a wide range of biochemical and physiological effects, including the regulation of hormone secretion, neurotransmitter release, and immune function. It has been shown to have neuroprotective effects, promote neuronal survival and differentiation, and modulate synaptic plasticity. N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has also been shown to regulate the secretion of various hormones, including insulin, growth hormone, and corticotropin-releasing hormone. In addition, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has been shown to modulate immune function by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide in lab experiments is its specificity for the PAC1 receptor, which allows for precise modulation of cellular signaling pathways. N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide is also relatively stable and can be easily synthesized using the SPPS method. However, one limitation of using N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide in lab experiments is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide, including the development of novel therapeutic applications for various diseases. In neuroscience, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide is being investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In endocrinology, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide is being investigated as a potential treatment for diabetes and other metabolic disorders. In addition, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide is being investigated as a potential treatment for autoimmune disorders, due to its ability to modulate immune function. Further research is needed to fully understand the therapeutic potential of N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide and its mechanisms of action.
Métodos De Síntesis
The synthesis of N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide involves the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a solid resin support, which is then cleaved to release the final peptide product. The SPPS method is widely used for the synthesis of peptides due to its efficiency and versatility.
Aplicaciones Científicas De Investigación
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and immunology. In neuroscience, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has been shown to have neuroprotective effects and is being investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In endocrinology, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has been shown to regulate the secretion of various hormones, including insulin and growth hormone. In immunology, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has been shown to modulate the immune response and is being investigated as a potential treatment for autoimmune disorders.
Propiedades
IUPAC Name |
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-13(16-11(2)18)8-5-9-14(10)17-15(19)12-6-3-4-7-12/h5,8-9,12H,3-4,6-7H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCBQBRIQJCCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)








